{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride
Overview
Description
{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride is a versatile small molecule scaffold used in various scientific research fields. This compound is known for its unique chemical structure, which combines a benzimidazole moiety with a cyclohexyl group, making it a valuable tool in medicinal chemistry and other research areas .
Preparation Methods
The synthesis of {[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride involves several steps. The initial step typically includes the formation of the benzimidazole ring, followed by the introduction of the cyclohexyl group. The final step involves the methylation of the amine group and the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the benzimidazole ring or the cyclohexyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions.
Scientific Research Applications
{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of {[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyclohexyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride can be compared with other benzimidazole derivatives and cyclohexyl-containing compounds. Similar compounds include:
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents, affecting their biological activities and applications.
Cyclohexyl-containing compounds: These compounds have a cyclohexyl group but may differ in their other functional groups, leading to variations in their chemical properties and uses. The uniqueness of this compound lies in its combined structure, which offers a balance of stability, reactivity, and biological activity
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)cyclohexyl]methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14;;/h1-4,10-11H,5-9,15H2,(H,16,17);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYUUOHCKZSMCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=NC3=CC=CC=C3N2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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